molecular formula C15H18O7 B008612 1-(4-Coumaroyl)alpha-rhamnopyranose CAS No. 102719-86-8

1-(4-Coumaroyl)alpha-rhamnopyranose

Cat. No.: B008612
CAS No.: 102719-86-8
M. Wt: 310.3 g/mol
InChI Key: VEGOPIRPQIZFRD-UVHWXNHCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It is characterized by its molecular formula C15H18O7 and a molecular weight of 310.299 g/mol . The compound consists of a rhamnopyranose sugar moiety esterified with a 4-coumaroyl group, which contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Coumaroyl)alpha-rhamnopyranose typically involves the esterification of rhamnopyranose with 4-coumaric acid. The reaction is often catalyzed by acidic or enzymatic catalysts to facilitate the formation of the ester bond. The reaction conditions, such as temperature, solvent, and catalyst concentration, are optimized to achieve high yields and purity of the product .

Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as microbial fermentation, where genetically engineered microorganisms are used to produce the compound in large quantities. This method is advantageous due to its sustainability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Coumaroyl)alpha-rhamnopyranose undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(4-Coumaroyl)alpha-rhamnopyranose has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying esterification and glycosylation reactions.

    Biology: Investigated for its potential antioxidant and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and cardiovascular disorders.

    Industry: Utilized in the development of natural preservatives and flavoring agents.

Mechanism of Action

The mechanism of action of 1-(4-Coumaroyl)alpha-rhamnopyranose involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

1-(4-Coumaroyl)alpha-rhamnopyranose can be compared with other similar compounds, such as:

    1-(4-Coumaroyl)beta-glucopyranose: Similar structure but with a different sugar moiety (glucose instead of rhamnose).

    1-(4-Coumaroyl)alpha-arabinopyranose: Similar structure but with arabinose as the sugar moiety.

    1-(4-Coumaroyl)alpha-galactopyranose: Similar structure but with galactose as the sugar moiety.

The uniqueness of this compound lies in its specific sugar moiety (rhamnose), which may impart distinct biological activities and chemical properties compared to its analogs.

Properties

IUPAC Name

[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O7/c1-8-12(18)13(19)14(20)15(21-8)22-11(17)7-4-9-2-5-10(16)6-3-9/h2-8,12-16,18-20H,1H3/b7-4+/t8-,12-,13+,14+,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEGOPIRPQIZFRD-UVHWXNHCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC(=O)C=CC2=CC=C(C=C2)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC(=O)/C=C/C2=CC=C(C=C2)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102719-86-8
Record name 1-(4-Coumaroyl)alpha-rhamnopyranose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102719868
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Coumaroyl)alpha-rhamnopyranose
Reactant of Route 2
1-(4-Coumaroyl)alpha-rhamnopyranose
Reactant of Route 3
1-(4-Coumaroyl)alpha-rhamnopyranose
Reactant of Route 4
1-(4-Coumaroyl)alpha-rhamnopyranose
Reactant of Route 5
Reactant of Route 5
1-(4-Coumaroyl)alpha-rhamnopyranose
Reactant of Route 6
Reactant of Route 6
1-(4-Coumaroyl)alpha-rhamnopyranose

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.